N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2
Description
N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 is a stable isotope-labeled lysine derivative modified with an allylamino carbonothioyl group at the ε-amino position. The compound incorporates six ¹³C atoms and two ¹⁵N atoms, replacing natural carbon and nitrogen isotopes in the lysine backbone. This dual isotopic labeling enables precise quantification in mass spectrometry (MS)-based proteomics and metabolomics studies . The allylamino carbonothioyl group introduces a reactive thiourea moiety, which may facilitate protein crosslinking or affinity tagging in biochemical assays.
Properties
Molecular Formula |
C10H19N3O2S |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-6-(prop-2-enylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C10H19N3O2S/c1-2-6-12-10(16)13-7-4-3-5-8(11)9(14)15/h2,8H,1,3-7,11H2,(H,14,15)(H2,12,13,16)/t8-/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,11+1,13+1 |
InChI Key |
UFGZELWJOCRLBI-TYQVROJQSA-N |
Isomeric SMILES |
C=CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C=CCNC(=S)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Starting Material: Isotopically labeled lysine (L-lysine-13C6,15N2) is used as the precursor. This ensures that the entire lysine backbone is uniformly labeled with stable isotopes.
- Introduction of the Allylamino Carbonothioyl Group: The N6 amino group of lysine is selectively modified by reaction with an allylamino carbonothioyl reagent. This step involves nucleophilic substitution or addition reactions where the allylamino moiety is attached via a thiocarbonyl linkage (-C=S).
- Purification: The product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for analytical and research use.
- Characterization: Structural confirmation is achieved through spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Isotopic Labeling Considerations
- The lysine precursor is enriched with six carbon-13 atoms and two nitrogen-15 atoms, which requires sourcing from specialized suppliers of stable isotopes.
- The synthetic steps must preserve the isotopic labels without isotope scrambling or loss, necessitating mild reaction conditions and careful control of reaction parameters.
- The allylamino carbonothioyl group is introduced specifically at the N6 position of lysine, avoiding side reactions at other amino or carboxyl groups.
Analytical and Research Discoveries Related to Preparation
Use as a Biomarker
This compound is primarily utilized as a biomarker in human studies to monitor isothiocyanate exposure and metabolism. Its stable isotope labeling allows for precise quantification in biological matrices via mass spectrometry, facilitating pharmacokinetic and metabolic pathway research.
Quality Control and Certification
- Commercially available batches come with Certificates of Analysis (CoA) detailing purity, isotopic enrichment, and analytical data.
- Quality control includes rigorous testing by LC-MS and NMR to ensure the integrity of the isotopic labels and the chemical structure.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Starting Material | L-lysine uniformly labeled with 13C6 and 15N2 |
| Functional Group Introduced | Allylamino carbonothioyl moiety at N6 amino group |
| Reaction Type | Nucleophilic substitution/addition under inert atmosphere |
| Purification Method | Preparative high-performance liquid chromatography (HPLC) |
| Characterization Techniques | Nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), IR |
| Stability | Sensitive; requires controlled storage; short shelf life |
| Regulatory Considerations | Controlled product; may require permits and handling certification |
| Applications | Biomarker for isothiocyanate monitoring in humans; tracer studies in metabolic research |
Chemical Reactions Analysis
Types of Reactions
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allylamino and carbonothioyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of isothiocyanates.
Biology: Employed in studies investigating the metabolic pathways of isothiocyanates in biological systems.
Medicine: Utilized in research on the potential therapeutic effects of isothiocyanates and their derivatives.
Industry: Applied in the development of new materials and chemical processes involving isothiocyanates.
Mechanism of Action
The mechanism of action of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves its interaction with specific molecular targets and pathways. The compound acts as a biomarker for monitoring the levels of isothiocyanates in biological systems. It is incorporated into proteins and other biomolecules, allowing researchers to track the distribution and metabolism of isothiocyanates .
Comparison with Similar Compounds
N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2
Structural Difference: The benzylamino group replaces the allylamino substituent, introducing a hydrophobic phenyl ring. Functional Impact:
L-Lysine-13C6,15N2 Hydrochloride
Structural Difference: Lacks the N6-allylamino carbonothioyl modification. Functional Impact:
- Isotopic Utility: Widely used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteomic quantification .
- Solubility : Higher aqueous solubility due to the absence of the hydrophobic allyl group .
- Metabolic Incorporation : Efficiently incorporated into proteins during cell culture, unlike the modified variant, which may interfere with ribosomal translation due to steric hindrance .
Comparative Data Table
| Compound | Molecular Formula* | Molecular Weight | Isotopic Labeling | Key Functional Group | Primary Applications |
|---|---|---|---|---|---|
| N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 | C₉¹³C₆H₁₇N¹⁵N₂O₂S | ~227.05† | ¹³C₆, ¹⁵N₂ | Allylamino carbonothioyl | Affinity tagging, metabolic tracing |
| N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2 | C₁₃¹³C₆H₁₉N¹⁵N₂O₂S | ~313.12† | ¹³C₆, ¹⁵N₂ | Benzylamino carbonothioyl | MS quantification of benzyl-PTMs |
| L-Lysine-13C6,15N2 Hydrochloride | ¹³C₆H₁₄¹⁵N₂O₂·HCl | 190.59‡ | ¹³C₆, ¹⁵N₂ | Unmodified ε-amino group | SILAC, proteomic quantification |
*Assumes standard lysine backbone with modifications.
†Estimated based on isotopic substitution and .
‡From .
Role in Proteomics
- N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2: Used to study thiourea-mediated protein interactions, leveraging the allyl group for photo-crosslinking in live-cell assays .
- L-Lysine-13C6,15N2 Hydrochloride : Integral to SILAC workflows, enabling high-confidence quantification of protein expression across cancer vs. healthy samples (e.g., breast, pancreatic cancers) .
Metabolic Stability
- The allylamino carbonothioyl group in N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 may undergo faster metabolic degradation compared to the benzyl variant, as allyl groups are prone to oxidation .
MS Performance
- Fragmentation Patterns: The thiourea group in N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 produces distinct MS/MS ions (e.g., m/z 211 in ), aiding in its identification .
- Quantification Accuracy : Both allyl- and benzyl-modified compounds show >95% isotopic purity, critical for minimizing natural abundance interference in HR-LC/MS .
Biological Activity
N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is a modified form of lysine, an essential amino acid crucial for various biological functions. This compound is particularly significant in research contexts involving protein synthesis and metabolic studies due to its stable isotope labeling with and . The incorporation of these isotopes allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to track metabolic pathways and protein interactions.
The biological activity of this compound is primarily attributed to its structural similarity to lysine, which plays a pivotal role in protein synthesis, enzyme function, and cellular metabolism. The allylamino group enhances its reactivity and potential interactions with various biomolecules, including proteins and nucleic acids. This compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.
Research Findings
- Protein Interaction Studies : N6-[(Allylamino]carbonothioyl]lysine has been utilized in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments to study protein dynamics in living cells. The incorporation of the labeled lysine variant allows researchers to quantify protein expression levels and post-translational modifications accurately.
- Metabolic Pathway Analysis : Studies have shown that this compound can be used to trace metabolic pathways involving lysine derivatives. Its isotopic labeling facilitates the identification of metabolic fluxes and the quantification of metabolites in complex biological systems.
- Enzyme Kinetics : Research indicates that N6-[(Allylamino]carbonothioyl]lysine can serve as an inhibitor for specific enzymes involved in lysine metabolism, thereby providing insights into enzymatic regulation mechanisms.
Case Study 1: Protein Profiling in Cancer Research
In a study investigating the role of microRNAs in cancer cell metabolism, N6-[(Allylamino]carbonothioyl]lysine was employed as a SILAC reagent. The results demonstrated significant changes in protein expression profiles associated with tumorigenesis, highlighting the compound's utility in cancer research.
Case Study 2: Lysine Racemase Characterization
Another study focused on the characterization of lysine racemase using this compound as a labeled substrate. The findings revealed critical insights into the enzyme's kinetic properties and its role in lysine metabolism, emphasizing the importance of stable isotope labeling in enzymatic studies .
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | [Specific CAS Number Needed] |
| Isotopic Composition | 99% , 99% |
| Purity | ≥95% |
Applications of this compound
| Application Area | Description |
|---|---|
| Proteomics | Used for quantitative analysis of proteins through SILAC |
| Metabolomics | Tracing metabolic pathways involving lysine derivatives |
| Enzyme Kinetics | Studying enzyme inhibition and kinetics |
Q & A
Q. What is the role of N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 in SILAC-based proteomics?
This compound is used as a stable isotope-labeled amino acid in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows. It enables multiplexed quantitative proteomics by generating distinct mass shifts (e.g., +8 Da for ¹³C₆¹⁵N₂-labeled lysine) in peptides, allowing simultaneous analysis of up to three experimental conditions . Methodologically, researchers must ensure isotopic purity (>97%) to avoid cross-sample contamination and validate labeling efficiency via mass spectrometry (MS) using tools like MSQuant .
Q. How does this compound facilitate metabolic tracing in in vitro studies?
The ¹³C and ¹⁵N isotopes in lysine enable tracking of protein turnover, post-translational modifications, and metabolic flux in cell cultures. For example, in cancer research, labeled lysine is spiked into serum/plasma samples to quantify peptide biomarkers, with strict validation criteria (e.g., Mascot score >66, ≥2 quantifiable peptides) to ensure statistical robustness .
Q. What are the critical considerations for synthesizing and purifying this compound?
Synthesis must avoid isotopic dilution and cross-contamination. Purity (>98%) is validated via nuclear magnetic resonance (NMR) or high-resolution MS. Storage at 2–8°C under inert gas prevents degradation, as decomposition above 210°C can compromise isotopic integrity .
Advanced Research Questions
Q. How do methodological discrepancies in nitrogen fixation studies using ¹⁵N₂ affect data interpretation?
Contamination of commercial ¹⁵N₂ gas with ¹⁵N-labeled ammonium/nitrate (up to 530 nmol N/L/day) can overestimate nitrogen fixation rates. Researchers must pre-test gas purity via ion chromatography and include negative controls (e.g., ¹⁴N₂ treatments) to isolate fixation signals . Discrepancies between acetylene reduction assays (gross fixation) and ¹⁵N₂ methods (net fixation) further necessitate method-specific calibration .
Q. What strategies mitigate isotopic interference in quantitative metabolomics?
Co-eluting contaminants (e.g., bovine serum albumin) can skew MS quantification. Researchers should:
Q. How can researchers resolve contradictions in nitrogen fixation rates across marine and soil studies?
Variability arises from oxygen levels (e.g., aerobic soil fixation increases with CH₄/H₂ additions) and methodological biases (e.g., "bubble method" underestimates dissolved ¹⁵N₂ uptake). Multi-method validation (e.g., isotope dilution, gas equilibration) and environmental parameter standardization (e.g., O₂ partial pressure) are critical .
Q. What experimental designs enhance reproducibility in SILAC workflows?
- Use triplex labeling (light/medium/heavy lysine) with biological triplicates.
- Normalize data using reference proteins (e.g., housekeeping genes).
- Cross-validate with label-free quantification to address batch effects .
Methodological Challenges and Solutions
Q. Why do isotopic labeling efficiencies vary across cell lines, and how is this addressed?
Lysine auxotrophy in certain cell lines (e.g., HeLa) limits incorporation. Solutions include:
Q. How does isotopic labeling impact pharmacokinetic (PK) studies of lysine-derived therapeutics?
¹³C/¹⁵N labeling allows tracking of drug metabolites in in vivo models. However, deuterium isotope effects (e.g., altered C-D bond stability) may skew PK data. Researchers must compare labeled/unlabeled analogs to isolate isotopic artifacts .
Data Interpretation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
